molecular formula C12H13Cl2NO B3036893 5-(3,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrolium-1-olate CAS No. 400085-28-1

5-(3,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrolium-1-olate

Cat. No.: B3036893
CAS No.: 400085-28-1
M. Wt: 258.14 g/mol
InChI Key: JGCZOQJLYGTEKR-UHFFFAOYSA-N
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Description

5-(3,4-Dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrolium-1-olate is a synthetic organic compound characterized by its unique structural features This compound contains a pyrrolium core substituted with a 3,4-dichlorophenyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrolium-1-olate typically involves the condensation of 3,4-dichlorobenzaldehyde with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes cyclization to form the pyrrolium ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrolium-1-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield the corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, particularly at positions ortho and para to the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions include N-oxides, amines, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

5-(3,4-Dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrolium-1-olate has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrolium-1-olate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and molecular targets depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,4-Dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrolium-1-olate is unique due to its pyrrolium core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-(3,4-dichlorophenyl)-2,2-dimethyl-1-oxido-3,4-dihydropyrrol-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO/c1-12(2)6-5-11(15(12)16)8-3-4-9(13)10(14)7-8/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCZOQJLYGTEKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=[N+]1[O-])C2=CC(=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrolium-1-olate
Reactant of Route 2
5-(3,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrolium-1-olate
Reactant of Route 3
5-(3,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrolium-1-olate
Reactant of Route 4
5-(3,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrolium-1-olate
Reactant of Route 5
5-(3,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrolium-1-olate
Reactant of Route 6
5-(3,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrolium-1-olate

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